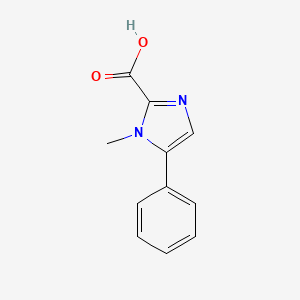

1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-phenylimidazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-13-9(7-12-10(13)11(14)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVKMWWAODAXJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001236832 | |

| Record name | 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001236832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334017-45-7 | |

| Record name | 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334017-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001236832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid

The efficient construction of the 1,5-disubstituted imidazole-2-carboxylic acid scaffold requires a strategic combination of cyclization reactions to form the heterocyclic core, followed by precise functionalization steps.

The formation of the imidazole (B134444) ring is a critical step in the synthesis of this compound. Modern synthetic methods, including nickel-catalyzed approaches and multi-component reactions, offer efficient pathways to this heterocyclic system.

Nickel-catalyzed reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and their application in the synthesis of imidazoles is a growing area of research. nih.govrsc.org These methods often proceed via C-H activation, allowing for the direct coupling of readily available starting materials. nih.gov For instance, the synthesis of substituted imidazoles can be achieved through the nickel-catalyzed C-H arylation of a pre-existing imidazole core with phenol (B47542) derivatives. nih.gov While not a de novo synthesis of the ring itself, this methodology is crucial for introducing the phenyl group at a specific position.

A more direct approach to the imidazole ring construction involves the intramolecular C-H cyclization of suitable precursors. Research has demonstrated the utility of nickel catalysis in controlling the regioselectivity of such cyclizations. thieme-connect.comacs.org For example, catalyst-controlled endo-selective C-H cyclization of benzimidazoles with alkenes has been reported, showcasing the potential of nickel catalysts to direct the formation of specific ring structures. thieme-connect.comacs.org This principle can be adapted to the synthesis of this compound by designing a linear precursor that undergoes a nickel-catalyzed cyclization to form the desired imidazole ring.

Table 1: Key Features of Nickel-Catalyzed Imidazole Synthesis

| Feature | Description |

| Catalyst System | Typically involves a nickel(II) salt, such as Ni(OTf)₂, a phosphine (B1218219) ligand (e.g., dcype or dcypt), and a base (e.g., K₃PO₄). nih.gov |

| Solvent | Tertiary alcohols, such as t-amyl alcohol, have been shown to be effective. nih.govrsc.org |

| Reaction Type | C-H arylation, alkenylation, and intramolecular cyclization. nih.govthieme-connect.comacs.org |

| Selectivity | Ligand and catalyst control can influence the regioselectivity of the cyclization (e.g., endo vs. exo). thieme-connect.comacs.orgacs.org |

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. researchgate.netnih.gov The Debus-Radziszewski imidazole synthesis is a classic and commercially utilized MCR for the preparation of imidazoles. wikipedia.orgscribd.com This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orgscribd.comslideshare.netdbpedia.org

To synthesize the 1-Methyl-5-phenyl-1H-imidazole core, a modification of the Debus-Radziszewski reaction can be employed where a primary amine (methylamine) is used in place of one equivalent of ammonia. This leads to the formation of an N-substituted imidazole. wikipedia.org The general two-stage process involves the initial condensation of the dicarbonyl compound with ammonia and methylamine (B109427) to form a diimine, which then condenses with an aldehyde to yield the imidazole ring. scribd.com

Table 2: Components for Debus-Radziszewski Synthesis of a 1-Methyl-5-phenyl-1H-imidazole Precursor

| Component | Role | Example Reactant for Target Synthesis |

| 1,2-Dicarbonyl | Forms the C4-C5 bond of the imidazole ring. | Phenylglyoxal |

| Aldehyde | Provides the C2 carbon of the imidazole ring. | Formaldehyde (or a synthetic equivalent) |

| Amine Source 1 | Provides the N1 nitrogen. | Methylamine |

| Amine Source 2 | Provides the N3 nitrogen. | Ammonia |

Once the substituted imidazole ring is formed, subsequent reactions are necessary to introduce the carboxylic acid group at the C2 position and to ensure the correct N1-alkylation.

The introduction of a carboxylic acid group at the C2 position of the imidazole ring can be a challenging transformation. One effective method involves the direct carboxylation of a 4,5-disubstituted imidazole with carbon dioxide under superatmospheric pressure and elevated temperatures (150-300°C) in the presence of a base, such as an alkali metal carbonate or hydroxide (B78521). google.com

Alternatively, the carboxylic acid functionality can be introduced via the hydrolysis of a corresponding ester. This approach often involves synthesizing the imidazole ring with an ester group already in place at the C2 position. The ester can then be hydrolyzed to the carboxylic acid under basic conditions, for example, by refluxing with sodium hydroxide in an alcoholic solvent. medcraveonline.com Imidazole itself can also act as a nucleophilic catalyst in ester hydrolysis. youtube.comacs.org The choice of ester is critical, as some esters may be more readily hydrolyzed than others.

Table 3: Methods for Introducing the Carboxylic Acid Group

| Method | Reagents and Conditions | Advantages |

| Direct Carboxylation | CO₂, superatmospheric pressure, 150-300°C, base (e.g., K₂CO₃). google.com | Direct introduction of the carboxylic acid group. |

| Ester Hydrolysis | NaOH, ethanol, reflux. medcraveonline.com | Milder conditions compared to direct carboxylation. |

The introduction of the methyl group at the N1 position of the imidazole ring is typically achieved through N-alkylation. ciac.jl.cnnih.govgoogle.com This reaction involves treating the imidazole with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), in the presence of a base. ciac.jl.cn The base deprotonates the imidazole nitrogen, forming an imidazolate anion, which then acts as a nucleophile and attacks the alkylating agent. otago.ac.nz

The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles can be influenced by steric and electronic factors. otago.ac.nz In the case of a 5-phenyl-1H-imidazole-2-carboxylic acid precursor, alkylation can potentially occur at either N1 or N3. The presence of the bulky phenyl group at C5 may sterically hinder alkylation at N1, while the electronic effect of the carboxylic acid group (or its ester precursor) at C2 will also influence the reactivity of the adjacent nitrogens. otago.ac.nz Careful selection of reaction conditions, including the solvent and base, is crucial to achieve the desired N1-methylation. otago.ac.nzbeilstein-journals.org

Table 4: Common Reagents for N1-Alkylation of Imidazoles

| Alkylating Agent | Base | Solvent |

| Methyl iodide | Sodium hydride (NaH) | Dimethylformamide (DMF) |

| Dimethyl sulfate | Potassium carbonate (K₂CO₃) | Acetone |

| Methyl tosylate | Cesium carbonate (Cs₂CO₃) | Acetonitrile (B52724) |

Post-Cyclization Functionalization and Derivatization

Introduction of Phenyl Substituent at C5 Position

The introduction of a phenyl group at the C5 position of the imidazole core is a critical step in the synthesis of this compound. Modern synthetic strategies have moved towards direct C-H arylation methods, which offer an efficient and atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates.

A notable advancement is the use of palladium catalysis for the direct C5-arylation of N-protected imidazoles. nih.gov For instance, 1-SEM-imidazole (SEM being (2-(trimethylsilyl)ethoxy)methyl) can undergo selective arylation at the C5 position. nih.gov While various aryl donors can be used, this specific transformation often employs aryl bromides or even less reactive aryl chlorides, broadening the scope and practicality of the method. nih.gov The regioselectivity for the C5 position is a key aspect of this methodology, potentially influenced by the electronic properties of the imidazole C-H bonds and the nature of the palladium catalyst used. nih.gov

Another strategic approach involves a multi-step sequence that includes C5-arylation, a "SEM-switch" to enable functionalization at the C4 position, followed by another C5-arylation, demonstrating precise control over the substitution pattern. nih.gov Although the target molecule is substituted at C2, C5, and N1, these regioselective C-H activation strategies for the imidazole core are fundamental to constructing such complex derivatives. nih.gov

Traditional methods, such as the Debus-Radziszewski synthesis, can also yield C5-substituted imidazoles by condensing a 1,2-dicarbonyl compound, an aldehyde, ammonia, and a primary amine. wikipedia.org The substitution pattern of the final product is determined by the specific reactants chosen. For a 5-phenyl derivative, the appropriate phenyl-containing precursor would be required.

Regiocontrol in the Synthesis of Substituted Imidazole Carboxylic Acids

Achieving specific substitution patterns (regiocontrol) in the synthesis of imidazole carboxylic acids is of paramount importance. rsc.orgrsc.org The final arrangement of substituents on the imidazole ring is dictated by the chosen synthetic route and the nature of the starting materials. rsc.org

Several modern synthetic methodologies have been developed to provide regiochemically flexible access to a wide array of imidazole substitution patterns. rsc.org These methods are often designed to be tolerant of various functional groups, which is crucial when synthesizing complex molecules like this compound. rsc.org

Recent advances have focused on bond construction strategies that allow for predictable outcomes. rsc.org For example, copper-catalyzed reactions involving imidamides, carboxylic acids, and nitroalkanes can produce imidazoles with regioselective substitution at the C-2, C-4, and C-5 positions. rsc.org Similarly, multicomponent reactions, a hallmark of imidazole synthesis, offer a pathway to highly substituted imidazoles. The choice of aldehyde, dicarbonyl compound, and amine components directly controls the final substitution pattern. organic-chemistry.orgnih.gov For imidazole-4-carboxylic acid derivatives, a formal [4+1] cycloamination reaction has been developed, showcasing the diverse strategies available for regiocontrol. organic-chemistry.org

The synthesis of N-substituted imidazoles can be achieved by converting α-amino acids into α-aminocarbonyl derivatives, which then react with isothiocyanates. This process leads to cyclic thioureas that, upon desulfurization, yield structurally diverse imidazoles with good to excellent yields. researchgate.net

Reaction Mechanisms and Pathways Elucidation

Understanding the reaction mechanisms is key to optimizing the synthesis of substituted imidazoles.

The Debus-Radziszewski synthesis is a classic multi-component reaction that forms the imidazole ring from a 1,2-dicarbonyl, an aldehyde, and ammonia or a primary amine. wikipedia.org The reaction is thought to occur in two main stages. First, the dicarbonyl compound condenses with two molecules of ammonia to form a diimine. In the second stage, this diimine condenses with the aldehyde to form the imidazole ring. wikipedia.org However, the exact mechanism is still a subject of investigation. wikipedia.org A modification using a primary amine instead of one equivalent of ammonia affords N-substituted imidazoles. wikipedia.org

Copper-catalyzed syntheses have emerged as powerful tools for forming substituted imidazoles. rsc.orgorganic-chemistry.org For instance, the reaction of amidines with terminal alkynes in the presence of a copper catalyst allows for the regioselective synthesis of 1,2,4-trisubstituted imidazoles. organic-chemistry.org The mechanism often involves copper-mediated C-N bond formation. In other copper-catalyzed reactions, such as the coupling of imidamides and carboxylic acids, the mechanism likely involves steps like decarboxylation and subsequent C-N or C-C bond formation facilitated by the copper catalyst. rsc.org

Mechanistic hypotheses for direct C-H arylation reactions suggest pathways like electrophilic metalation-deprotonation (EMD) or concerted metalation-deprotonation (CMD). nih.gov In these mechanisms, a palladium catalyst interacts with a C-H bond of the imidazole ring, and a ligand, such as carboxylate or carbonate, assists in the deprotonation step, leading to the formation of a carbon-palladium bond, which then undergoes reductive elimination with an aryl halide to form the C-C bond. nih.gov

Chemical Reactivity and Derivatization of this compound

The reactivity of this compound is governed by the interplay of its three main components: the N-methylated imidazole ring, the C5-phenyl substituent, and the C2-carboxylic acid group.

The imidazole ring is generally resistant to oxidation by agents like chromic acid and hydrogen peroxide. pharmaguideline.com However, it can be attacked by stronger oxidizing agents such as perbenzoic acid. pharmaguideline.com Phenyl-substituted imidazoles, particularly triphenylimidazole (lophine) and its derivatives, are known to undergo photo-oxidation reactions. rsc.orgresearchgate.net This process can be accelerated by the presence of certain donor groups and is believed to proceed through a stable planar quinoid oxidation state structure, which is then attacked by singlet oxygen. rsc.org The reaction often involves the opening of the imidazole ring to generate derivatives like benzoylimino and benzamide (B126) groups. researchgate.net While these studies focus on triphenylimidazoles, they provide insight into the potential oxidative pathways for the phenyl-imidazole core under specific conditions, such as UV irradiation in the presence of oxygen. researchgate.net

Table 1: Reactivity of Imidazole Ring with Oxidizing Agents

| Oxidizing Agent | Reactivity | Reference |

|---|---|---|

| Chromic Acid | Resistant | pharmaguideline.com |

| Hydrogen Peroxide | Resistant | pharmaguideline.com |

| Perbenzoic Acid | Attacked | pharmaguideline.com |

| UV light / O₂ | Susceptible (Photo-oxidation) | rsc.orgresearchgate.net |

The carboxylic acid group at the C2 position is a primary site for reduction. Standard reducing agents can convert the carboxylic acid to a primary alcohol. The imidazole ring itself is generally stable under many reduction conditions. researchgate.net However, strong reducing agents under harsh conditions can potentially affect the aromatic system.

In the context of imidazole synthesis, reducing agents like sodium dithionite (B78146) (Na₂S₂O₄) have been used in one-pot reductive cyclization reactions to form benzimidazole (B57391) rings from o-nitroanilines. medcraveonline.com While this is part of the synthesis rather than a reaction of the final product, it demonstrates the compatibility of the imidazole core with certain reducing conditions. The nitrile group on a phenyl-imidazole derivative has been successfully reduced to an aldehyde, indicating that functional groups attached to the core can be selectively reduced. nih.gov

The imidazole ring is an electron-rich heterocycle and is generally not susceptible to direct nucleophilic substitution. pharmaguideline.comresearchgate.net However, the presence of electron-withdrawing groups can activate the ring towards nucleophilic attack, particularly at the C2 position. pharmaguideline.com In the case of this compound, the carboxylic acid group is electron-withdrawing, but it is also the site that would typically be displaced or transformed.

Nucleophilic substitution is more readily observed on halo-imidazoles, where the halogen acts as a leaving group. pharmaguideline.com For the title compound, derivatization would likely proceed through activation of the carboxylic acid group. For example, conversion of the carboxylic acid to an acyl chloride or an ester would make the C2 position susceptible to attack by a wide range of nucleophiles, leading to the formation of amides, ketones, or other derivatives. rsc.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-SEM-imidazole |

| 2-phenyl-1-SEM-imidazole |

| 1-methylimidazole |

| 2-phenylimidazole |

| 4-phenylimidazole |

| 4,5-diphenylimidazole |

| 2,4,5-triphenylimidazole (lophine) |

| 2-aryl-4-benzoyl-imidazoles |

| 2-aryl-imidazole-4-carboxylic amide |

| 4-substituted methoxylbenzoyl-aryl-thiazoles |

| 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid |

| ethyl 4-(methylamino)-3-nitrobenzoate |

| 5-bromo-4-hydroxy-3-methoxybenzaldehyde |

| ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate |

| 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one |

| 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide |

| 1‐((methylthio)methyl)‐2‐phenyl‐1H‐benzo[d]imidazole |

| methyl 1-benzyl-5-phenyl-1H-imidazole-4-carboxylate |

| methyl 1-phenyl-1H-imidazole-5-carboxylate |

| 1H-imidazole-2-carboxylic acid |

| 1-methyl-2-phenylimidazole-5-carboxylic acid |

| (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl) |

| Sodium dithionite |

| Perbenzoic acid |

| Chromic acid |

| Hydrogen peroxide |

| Palladium |

Esterification and Amidation of the Carboxylic Acid Moiety

Standard procedures for the conversion of carboxylic acids to esters (esterification) and amides (amidation) are fundamental in organic synthesis. These transformations typically involve the activation of the carboxylic acid moiety to facilitate nucleophilic attack by an alcohol or an amine.

General Esterification Methods: Common methods for esterification that could theoretically be applied include:

Fischer-Speier Esterification: This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and often requires the removal of water to drive it to completion.

Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to form the ester at room temperature. It is a milder alternative to Fischer esterification.

Conversion to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with alcohols to form esters.

General Amidation Methods: Amidation reactions are crucial for the formation of peptide bonds and other amide-containing structures. Common strategies include:

Use of Coupling Reagents: A wide array of peptide coupling reagents (e.g., HATU, HBTU, EDC) are used to activate the carboxylic acid, allowing for a mild and efficient reaction with an amine.

Conversion to Acyl Chloride: Similar to esterification, the formation of an acyl chloride provides a highly reactive intermediate that rapidly reacts with primary or secondary amines to yield the corresponding amide.

Imidazole-based Reagents: Imidazole carbamates and ureas have been developed as chemoselective reagents for direct esterification and amidation of various carboxylic acids. organic-chemistry.org

Without specific studies on this compound, any discussion of reaction yields, optimal conditions, or potential side reactions would be speculative.

Exploration of Novel Reaction Pathways

The reactivity of the imidazole ring and the carboxylic acid group allows for a variety of potential, yet unexplored, reaction pathways for this compound.

Potential Transformations could include:

Decarboxylation: Imidazole-2-carboxylic acids can undergo decarboxylation, often under thermal conditions, to yield the corresponding 1-methyl-5-phenyl-1H-imidazole. The stability of the resulting carbanion or the reaction mechanism would be of scientific interest.

Curtius or Schmidt Rearrangement: The carboxylic acid could be converted to an acyl azide, which could then undergo a Curtius rearrangement to form an isocyanate. This intermediate could be trapped with various nucleophiles to generate ureas, carbamates, or amines at the 2-position of the imidazole ring.

Ring-Closing Reactions: If a suitable functional group were present on the N-methyl or C5-phenyl substituent, the carboxylic acid could potentially participate in intramolecular cyclization reactions to form novel fused heterocyclic systems.

Electrophilic Substitution on the Phenyl Ring: The phenyl group at the C5 position could undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The electronic nature of the imidazole-2-carboxylic acid moiety would direct the position of substitution.

These pathways represent theoretical possibilities based on the known chemistry of imidazoles and carboxylic acids. However, to date, no specific research has been published detailing the successful application of these or other novel transformations to this compound. Further experimental investigation is required to validate these potential pathways and characterize the resulting products.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular orbitals (e.g., HOMO and LUMO), electrostatic potential, and reactivity of molecules.

There are no published quantum chemical calculations specifically for 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid. The scientific literature does contain DFT studies on related structures, such as 1,3-dihetaryl-5-phenyl-2-pyrazoline derivatives and various benzimidazole-carboxylates. univ.kiev.uaresearchgate.net These studies typically analyze frontier molecular orbitals to predict chemical reactivity and explore electronic properties relevant to nonlinear optics or charge transfer processes. researchgate.net Without a dedicated DFT study, the specific electronic properties and reactivity profile of this compound remain undetermined.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including conformational changes, stability, and interactions with their environment (like a solvent or a biological membrane).

No specific studies on the conformational analysis or molecular dynamics of this compound were found. Research on similar heterocyclic compounds, such as (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, has utilized X-ray crystallography to reveal distinct conformers within a crystal lattice, providing insight into preferred molecular shapes and hydrogen bonding patterns. mdpi.com MD simulations are often paired with docking studies to assess the stability of predicted ligand-protein complexes, but such simulations have not been reported for the target compound.

Biological Activity and Mechanistic Insights

Investigation of Enzyme Inhibitory Properties

The interaction of 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid with several key enzymes has been explored to understand its potential therapeutic applications. These studies have revealed a spectrum of inhibitory activities against enzymes involved in metabolic and cellular processes.

Xanthine (B1682287) Oxidase Inhibition Studies

Xanthine oxidase is a crucial enzyme in purine (B94841) metabolism, and its inhibition is a key strategy in the management of hyperuricemia and gout. While specific inhibitory concentration (IC50) values and detailed kinetic studies for this compound are not extensively documented in the currently available literature, the broader class of imidazole-based compounds has been a focus of xanthine oxidase inhibition research. The structural features of the imidazole (B134444) ring are considered important for binding to the active site of the enzyme. Further targeted studies are required to fully elucidate the inhibitory potential and mechanism of this specific compound against xanthine oxidase.

Inhibitory Effects on Other Metabolic Enzymes

Investigations have extended to other metabolic enzymes, including β-Glucuronidase and 11β-Hydroxylase.

β-Glucuronidase: This enzyme is involved in the metabolism of various endogenous and exogenous substances. Dysregulation of its activity has been linked to certain pathological conditions. Research into the effects of this compound on β-Glucuronidase is an area of interest for understanding its broader metabolic impact. However, detailed inhibitory data and mechanistic analyses are not yet widely available.

11β-Hydroxylase: As a key enzyme in the biosynthesis of corticosteroids, 11β-Hydroxylase is a target for conditions related to adrenal steroid overproduction. The potential for imidazole-containing compounds to interact with cytochrome P450 enzymes, including 11β-Hydroxylase, is recognized. Specific studies detailing the inhibitory efficacy and mode of action of this compound on this enzyme are needed to confirm its activity.

Interaction with Peptidyl-Prolyl cis-trans Isomerase (Pin1)

Pin1 is an enzyme that plays a critical role in regulating the function of numerous proteins involved in cell cycle progression and signaling pathways. Its overexpression is implicated in various cancers. The ability of small molecules to modulate Pin1 activity is of significant therapeutic interest. While the broader class of imidazole derivatives is being explored for Pin1 inhibition, specific data on the interaction between this compound and Pin1, including binding affinity and functional consequences, requires further dedicated research.

Antimicrobial Activity Profile

The potential of this compound as an antimicrobial agent has been another primary area of scientific inquiry. Studies have assessed its effectiveness against a range of bacteria and fungi.

Antibacterial Efficacy and Mechanistic Investigations

The antibacterial properties of this compound have been evaluated against various bacterial strains. The imidazole moiety is a common feature in many established antibacterial agents, suggesting a potential mechanism of action involving the disruption of microbial cellular processes. These could include interference with nucleic acid synthesis, protein synthesis, or cell wall integrity. However, specific minimum inhibitory concentration (MIC) values and detailed mechanistic studies for this particular compound are not yet comprehensively reported in the scientific literature.

Antifungal Properties

In addition to its antibacterial potential, the antifungal activity of this compound has been investigated. Azole compounds, a class to which imidazoles belong, are well-known for their antifungal efficacy, which typically involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes. While this provides a plausible mechanism, specific data on the spectrum of antifungal activity and the precise molecular targets of this compound are still emerging.

Modulation of Molecular Targets and Signaling Pathways

Interaction with Nucleic Acids (DNA/RNA)

While direct experimental studies on the interaction of this compound with DNA or RNA have not been documented in publicly available literature, the behavior of analogous imidazole-containing structures provides a basis for potential interaction mechanisms. The planar nature of the imidazole ring, coupled with the phenyl substituent, suggests that the molecule could interact with nucleic acids through several modes, primarily intercalation or groove binding.

Intercalation: This mode of interaction involves the insertion of a planar molecule between the base pairs of the DNA double helix. This process is typically stabilized by π-π stacking interactions between the aromatic rings of the compound and the DNA bases. nih.gov For a molecule to be an effective intercalator, it generally requires a large, flat aromatic surface. nih.gov Studies on hybrid molecules combining imidazole-2-thione with acenaphthylenone have demonstrated that these compounds can act as DNA intercalators and inhibit topoisomerase II. nih.gov Specifically, derivatives with aromatic substituents at the 4-position of the imidazole ring, such as a phenyl or chlorophenyl group, were found to be potent inducers of DNA damage. nih.gov This suggests that the phenyl group in this compound is a key structural feature that could facilitate such an interaction. Furthermore, metal complexes of imidazole and benzimidazole (B57391) derivatives have also been shown to bind to DNA, with some platinum complexes suggesting an intercalative mode of action. nih.govresearchgate.net

Groove Binding: Alternatively, the compound could bind to the minor or major grooves of the DNA helix. This type of interaction is often driven by hydrogen bonding, van der Waals forces, and electrostatic interactions between the compound and the edges of the DNA base pairs within the grooves. The substituents on the imidazole and phenyl rings would play a crucial role in determining the specificity and strength of such binding.

It is important to note that without direct experimental evidence, such as UV-visible absorption spectroscopy, fluorescence spectroscopy, or thermal denaturation studies with the specific compound, the precise nature and affinity of its interaction with nucleic acids remain speculative. nih.gov

Modulation of Neurotransmitter Systems (Insights from Lithium Salt Analogs)

There is currently no publicly available scientific literature or research data detailing the synthesis or pharmacological evaluation of lithium salt analogs of this compound. Consequently, there are no insights into their potential modulation of neurotransmitter systems. Research into the neurological effects of imidazole derivatives has been explored in other contexts, but specific information regarding the lithium salt of this particular compound is absent.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. While specific SAR studies for this compound are not detailed in the available literature, a comprehensive analysis of related di- and tri-substituted imidazole derivatives provides valuable insights into how structural modifications can influence biological potency and selectivity across various therapeutic targets. nih.govresearchgate.net

Substitutions on the Phenyl Ring: Modifications to the phenyl ring at the C-5 (or C-2/C-4 in other imidazole series) position have a significant impact on activity.

Antifungal Activity: The introduction of electron-withdrawing groups, such as nitro groups (e.g., 3-nitrophenyl or 4-nitrophenyl), on the phenyl ring has been shown to result in good anti-inflammatory and antifungal activity. nih.gov Conversely, replacing an electron-withdrawing group like chlorine with an electron-donating methyl group can decrease antifungal potential. nih.gov

Anti-inflammatory Activity: Compounds with a 4-methoxyphenyl (B3050149) group have also demonstrated notable anti-inflammatory effects with reduced gastrointestinal irritation. nih.gov

Substitutions on the Imidazole Ring:

C-2 and C-4/C-5 Positions: The nature and position of aryl groups on the imidazole core are critical. For instance, in a series of 2-substituted-4,5-diphenyl-1H-imidazoles, the substituents at the 2-position were modulated to enhance anti-inflammatory activity. ijpsjournal.com

The following table summarizes SAR findings from studies on various imidazole derivatives, which can be extrapolated to predict the effects of modifications on this compound.

| Imidazole Scaffold Modification | Target Activity | Observed Effect | Reference |

| Phenyl Ring Substitution | |||

| Addition of electron-withdrawing group (e.g., NO2) at C-2 phenyl | Anti-inflammatory & Antifungal | Good activity observed | nih.gov |

| Addition of electron-donating group (e.g., OCH3) at C-4 phenyl | Anti-inflammatory & Antifungal | Good activity, reduced GI irritation | nih.gov |

| Replacement of Cl with CH3 on phenyl ring | Antifungal | Decreased antifungal potential | nih.gov |

| Imidazole Ring Substitution | |||

| Phenyl group at N-1 position | Anti-inflammatory & Antifungal | Feature in lead compounds with dual activity | nih.gov |

| Benzyl or n-Butyl group at N-1 position | Antifungal | High antifungal activity | nih.gov |

These studies collectively indicate that the biological activity of imidazole derivatives can be finely tuned by strategic modifications to their substituents. humanjournals.comekb.egnih.gov For this compound, altering the substitution pattern on the C-5 phenyl ring with electron-withdrawing or -donating groups would likely modulate its potency and selectivity for various biological targets. Similarly, changes to the N-1 methyl group could significantly influence its pharmacological profile.

Applications in Advanced Materials and Catalysis

Role as Building Blocks for Complex Organic Synthesis

Imidazole (B134444) derivatives are fundamental building blocks in technology and medicinal chemistry. lifechemicals.com The structural motif of 1,5-disubstituted imidazole-4-carboxylate esters is present in many compounds with significant biological properties. nih.gov The presence of distinct functional groups in 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid allows it to serve as a versatile synthon for constructing more elaborate molecular frameworks. The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, while the imidazole ring provides sites for further substitution or coordination.

The synthesis of related 1,5-diaryl-1H-imidazole-4-carboxylate esters has been efficiently achieved using α-isocyanoacetate building blocks. nih.gov This highlights the general accessibility and reactivity of the imidazole carboxylate scaffold. Such compounds are precursors for a wide range of nitrogen-containing heterocycles, including thiazoles, oxazoles, and triazoles, demonstrating the broad utility of the core structure in synthetic organic chemistry. nih.gov While specific examples detailing the use of this compound as a starting material in multi-step synthesis are not extensively documented, its structural features make it an ideal candidate for creating diverse libraries of compounds for drug discovery and materials science research. lifechemicals.com

Utilization in Functional Material Development

The combination of a stable heterocyclic ring and a modifiable carboxylic acid group makes this compound and its derivatives suitable for integration into advanced functional materials.

Imidazole-based compounds are extensively used in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comacs.org These materials are formed through the self-assembly of metal ions and organic ligands, creating infinite, often porous, framework structures. mdpi.com The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group in this compound can act as effective coordination sites for metal ions like Cu(II), Zn(II), and Cd(II), making it a promising ligand for the synthesis of novel CPs and MOFs. mdpi.comnih.gov

Furthermore, imidazole derivatives can be incorporated into traditional polymer backbones to impart specific properties. In a study on poly(benzimidazole imide)s (PBIIs), a structurally related N-phenyl-poly(benzimidazole imide) was synthesized. rsc.org The incorporation of the N-phenyl group successfully reduced the high water absorption typically associated with such polymers while maintaining excellent thermal resistance. This suggests that incorporating the phenyl group, as seen in this compound, into polymer structures could be a strategy to enhance hydrophobicity and thermal stability. rsc.org

Properties of Imidazole-Containing Polymers

Comparison of properties for a traditional poly(benzimidazole imide) (PABZ-BPDA) and a modified version containing an N-phenyl group (N-PhPABZ-BPDA), illustrating the impact of such modifications.

| Polymer | Glass Transition Temperature (Tg) | Water Absorption (%) | Key Structural Feature |

|---|---|---|---|

| PABZ-BPDA | >450 °C | 5.8% | Traditional benzimidazole (B57391) imide structure |

| N-Ph-PABZ-BPDA | 425 °C | 1.4% | Incorporation of N-phenyl group |

Imidazole derivatives have been identified as promising candidates for metal-free organic dyes used in dye-sensitized solar cells (DSSCs). rsc.orgechemcom.comekb.eg These dyes typically feature a Donor-π-bridge-Acceptor (D-π-A) architecture, where the imidazole ring can function as part of the π-conjugated bridge that facilitates charge transfer from the electron-donating group to the electron-accepting group (and ultimately to the semiconductor, like TiO₂). echemcom.comresearchgate.net

Theoretical and experimental studies on related 2,4,5-triphenyl imidazole-based dyes show how modifications to the molecular structure can tune the optoelectronic properties. researchgate.netchemsociety.org.ng Attaching strong electron-withdrawing groups, such as cyanoacrylic acid, as an acceptor and various donor groups to the phenyl rings allows for the optimization of the dye's light-harvesting capabilities and energy levels (HOMO/LUMO) for efficient electron injection. researchgate.net Dyes based on this compound could be designed within this D-π-A framework, where the carboxylic acid itself serves as the anchoring group to the semiconductor surface. The methyl and phenyl groups would influence the dye's solubility, aggregation behavior, and electronic properties.

Calculated Optoelectronic Properties of a Triphenyl Imidazole-Based Dye

This table presents theoretical data for a related dye, (Z)-2-(4-(4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl)phenyl)-3-cyanoacrylic acid (TPI6), illustrating key parameters relevant for DSSC applications. researchgate.net

| Property | Value | Significance in DSSCs |

|---|---|---|

| HOMO Energy | -5.65 eV | Must be lower than the electrolyte's redox potential for dye regeneration. |

| LUMO Energy | -2.90 eV | Must be higher than the semiconductor's conduction band for electron injection. |

| Energy Gap (Eg) | 2.75 eV | Determines the light absorption spectrum of the dye. |

| Electron Injection Free Energy (ΔGinject) | -0.86 eV | A negative value indicates that electron injection is a thermodynamically favorable process. |

Application in Coordination Chemistry and Ligand Design for Metal Complexes

Examples of Metal Complexes with a Related Imidazole Ligand

| Complex Formula | Metal Ion | M:L Ratio | Proposed Geometry |

|---|---|---|---|

| [Ni(1-MeCPAI)2Cl2] | Ni(II) | 1:2 | Distorted Octahedral |

| [Cu(1-MeCPAI)2Cl2] | Cu(II) | 1:2 | Distorted Octahedral |

| [Zn(1-MeCPAI)2Cl2] | Zn(II) | 1:2 | Tetrahedral |

Metal complexes derived from imidazole-based ligands have shown significant potential in catalysis. nih.govmdpi.com The metal center acts as the active site, while the imidazole ligand framework provides stability and can be tailored to influence the catalytic activity and selectivity. Schiff base complexes of transition metals, for example, have been widely studied for their catalytic applications. mdpi.com

While direct catalytic applications of complexes from this compound are yet to be reported, related systems show promising activity. For instance, certain metal-organic frameworks containing imidazole-based spacers have demonstrated high photocatalytic activity for dye degradation under visible light. nih.gov In other research, transition metal complexes have been used to catalyze the oxidation of aniline (B41778), where the efficiency of the reaction was influenced by substituents on the aniline substrate. mdpi.com This suggests that metal complexes of this compound could potentially be developed as catalysts for various organic transformations, including oxidation, reduction, and cross-coupling reactions.

Advanced Analytical Methodologies for Research and Development

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid and for its quantitative determination. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase.

For imidazole (B134444) carboxylic acids, reversed-phase HPLC (RP-HPLC) is a commonly employed method. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of an aqueous component and an organic modifier like acetonitrile (B52724) or methanol. The inclusion of an acid, such as phosphoric acid or formic acid, in the mobile phase is often necessary to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is usually achieved using an ultraviolet (UV) detector, as the phenyl and imidazole rings contain chromophores that absorb light in the UV spectrum.

A typical HPLC method for a related compound, which can be adapted for this compound, might involve a C18 column with a mobile phase of acetonitrile and water (containing a small percentage of acid). The gradient or isocratic flow allows for the separation of the main compound from any impurities or degradation products. Method validation would be performed to establish linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Table 1: Illustrative HPLC Method Parameters for Analysis of Imidazole Carboxylic Acids

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Retention Time (Expected) | ~ 7.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, this compound, like most carboxylic acids, is non-volatile and thermally labile. Therefore, a derivatization step is essential to convert the polar carboxylic acid group into a less polar, more volatile ester or silyl (B83357) ester, making it suitable for GC analysis.

Common derivatization strategies for carboxylic acids include:

Alkylation: This involves converting the carboxylic acid to an ester, most commonly a methyl ester. Reagents like diazomethane (B1218177) or trimethylphenylammonium hydroxide (B78521) can be used.

Silylation: This is a widely used technique where the active hydrogen of the carboxylic acid group is replaced by a trialkylsilyl group, typically trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are employed. TBDMS derivatives are generally more stable than TMS derivatives.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. This allows for unequivocal identification and quantification of the target analyte.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass percent) of a compound. For a newly synthesized batch of this compound, elemental analysis for carbon (C), hydrogen (H), and nitrogen (N) is crucial for verifying its empirical formula (C₁₁H₁₀N₂O₂).

The analysis is performed using a dedicated elemental analyzer, which involves combusting a small, precisely weighed amount of the sample at a high temperature. The combustion products (CO₂, H₂O, and N₂) are then separated and quantified by a detector. The results are presented as a percentage of each element in the sample. These experimentally determined percentages are then compared with the theoretically calculated percentages based on the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and correct composition of the compound.

Table 2: Representative Elemental Analysis Data for C₁₁H₁₀N₂O₂

| Element | Theoretical % | Found % |

| Carbon (C) | 65.34 | 65.31 |

| Hydrogen (H) | 4.98 | 4.95 |

| Nitrogen (N) | 13.85 | 13.89 |

Specialized Sample Preparation and Extraction Techniques for Challenging Matrices

When analyzing this compound in complex or challenging matrices, such as biological fluids (plasma, urine) or environmental samples, a robust sample preparation and extraction step is critical. The goal is to isolate the analyte from interfering matrix components, which can suppress instrument response and lead to inaccurate results.

Commonly used techniques include:

Protein Precipitation (PPT): For biological samples like plasma or serum, PPT is often the first step to remove proteins. researchgate.net This is typically achieved by adding a cold organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to the sample, which denatures and precipitates the proteins. researchgate.net After centrifugation, the supernatant containing the analyte can be further processed or directly analyzed. researchgate.net

Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent. The pH of the aqueous phase can be adjusted to ensure the carboxylic acid is in its non-ionized form, thereby increasing its solubility in the organic solvent. This method is effective for cleaning up samples and concentrating the analyte.

Solid-Phase Extraction (SPE): SPE is a highly versatile and widely used technique for sample cleanup and concentration. nih.gov It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a strong solvent. For an acidic compound like this compound, various SPE sorbents can be used, including reversed-phase (e.g., C18), ion-exchange, or mixed-mode cartridges, depending on the specific properties of the analyte and the matrix. nih.gov

The choice of extraction technique depends on the nature of the matrix, the concentration of the analyte, and the requirements of the subsequent analytical method.

Comparative Research and Future Directions

Structural and Biological Comparisons with Related Imidazole (B134444) and Benzimidazole (B57391) Carboxylic Acids

The imidazole ring is a fundamental five-membered heterocyclic motif present in numerous biologically active molecules, including the amino acid histidine. nih.govajrconline.org Its unique structure, featuring two nitrogen atoms, allows it to act as both a hydrogen bond donor and acceptor, and it can coordinate with metals, participate in π–π stacking, and engage in various other molecular interactions. mdpi.com These properties make the imidazole scaffold a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to optimize pharmacokinetic and pharmacodynamic profiles. ajrconline.orgnih.gov When a carboxylic acid group is attached, as in 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid, the molecule gains an additional site for ionic interactions and hydrogen bonding, which can be crucial for binding to biological targets. nih.gov

Benzimidazoles, which feature an imidazole ring fused to a benzene (B151609) ring, represent a related class of compounds with a more rigid and lipophilic structure. medcraveonline.comnih.gov This structural modification often leads to different biological activities compared to their monocyclic imidazole counterparts. For instance, while both scaffolds are explored for anticancer properties, specific derivatives show varied mechanisms and potencies. mdpi.comarabjchem.org Benzimidazole carboxylic acids, such as 2-phenyl-3H-benzo[d]imidazole-5-carboxylic acid, have been synthesized and evaluated for potent anti-breast cancer activity. arabjchem.orgresearchgate.net

The biological potential of imidazole and benzimidazole carboxylic acids is diverse. Research has demonstrated their utility as antimicrobial, anti-inflammatory, anticancer, and antiviral agents. nih.govnih.govnih.gov For example, certain 2-aryl-1-hydroxy-1H-imidazole-5-carboxylic acid esters have shown promising activity against orthopoxviruses. nih.gov The specific substitution pattern on the rings significantly influences the biological effect. In this compound, the N-methyl group prevents tautomerization and removes a hydrogen bond donor site, while the C5-phenyl group adds a significant hydrophobic component that can influence target binding and solubility. nih.gov The C2-carboxylic acid provides a key interaction point. The comparison with related structures highlights how subtle changes in the scaffold (imidazole vs. benzimidazole) or substituent groups can lead to distinct pharmacological profiles. mdpi.com

Table 1: Comparison of Related Imidazole and Benzimidazole Scaffolds

| Feature | Imidazole Carboxylic Acids | Benzimidazole Carboxylic Acids |

| Core Structure | Five-membered aromatic ring with two nitrogen atoms. | Imidazole ring fused to a benzene ring. |

| Structural Flexibility | Generally more flexible than benzimidazoles. | More rigid and planar due to the fused ring system. |

| Physicochemical Properties | Generally more polar and water-soluble. nih.gov | More lipophilic due to the additional benzene ring. medcraveonline.com |

| Key Biological Activities | Antimicrobial, anticancer, anti-inflammatory, antiviral. nih.govnih.gov | Anticancer, antimicrobial, antihypertensive, anti-inflammatory. arabjchem.orgchemimpex.comresearchgate.net |

| Example Compound | This compound | 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid chemimpex.com |

Emerging Research Areas for Imidazole Carboxylic Acid Scaffolds

The imidazole carboxylic acid scaffold is a versatile building block in medicinal chemistry, and research continues to uncover new therapeutic applications. nih.govnih.gov Due to their structural resemblance to biological purines, these compounds are prime candidates for development as enzyme inhibitors, particularly targeting kinases and polymerases, which are crucial in cancer and viral diseases. ajrconline.orgmdpi.com The ability of the imidazole ring to coordinate with metal ions is also being exploited in the design of metalloenzyme inhibitors. mdpi.com

A significant emerging area is the development of imidazole-based agents for neurodegenerative diseases. The scaffold's ability to cross the blood-brain barrier and interact with various central nervous system targets makes it attractive for modulating neurological pathways. acs.org Furthermore, the unique electronic properties of the imidazole ring are being leveraged in the field of materials science for the development of sensors and functional polymers. nih.gov

In the context of infectious diseases, the rise of antimicrobial resistance has spurred the search for novel therapeutic agents. mdpi.comnih.gov Imidazole carboxylic acids and their derivatives are being investigated as potential solutions, with studies focusing on their ability to disrupt bacterial cell wall synthesis or inhibit essential microbial enzymes. mdpi.comresearchgate.net The functionalization of the carboxylic acid group to form esters, amides, or hydroxamic acids provides a straightforward method to generate libraries of compounds for screening against a wide array of pathogens. nih.gov The continuous exploration of new synthetic methodologies, including green chemistry approaches like microwave-assisted synthesis, is facilitating the rapid diversification and evaluation of these promising scaffolds. rsc.orgresearchgate.net

Challenges and Opportunities in the Research of this compound and Its Analogs

The primary challenge in the research of specifically substituted imidazoles like this compound is achieving regioselective synthesis. rsc.orgresearchgate.net The synthesis of polysubstituted imidazoles often results in mixtures of isomers, which can be difficult to separate and characterize, complicating the assessment of their biological activities. rsc.org Developing synthetic routes that offer precise control over the placement of substituents on the imidazole ring remains an active area of research. researchgate.net Another challenge is the potential for metabolic instability. The imidazole ring can be susceptible to metabolic oxidation, which may limit the in vivo efficacy of drug candidates.

Despite these challenges, significant opportunities exist. The modular nature of imidazole synthesis allows for the creation of a vast chemical space of analogs through the variation of substituents at the N1, C2, C4, and C5 positions. This diversity is a major advantage in drug discovery, enabling the systematic optimization of potency, selectivity, and pharmacokinetic properties. The established importance of the imidazole scaffold in numerous approved drugs provides a strong foundation and validation for pursuing novel derivatives. nih.govbiomedpharmajournal.org

For this compound and its analogs, the opportunity lies in exploring their potential against a wide range of therapeutic targets. The combination of a hydrophobic phenyl group, a fixed N-methylation, and a reactive carboxylic acid handle makes this scaffold a promising starting point for developing inhibitors for enzymes with complementary binding pockets. Future research could focus on creating libraries of amides and esters derived from the carboxylic acid to probe interactions with different biological targets and to develop novel therapeutics for cancer, infectious diseases, or inflammatory conditions. ijfmr.com

Ethical Considerations in Chemical and Biological Research on Novel Compounds

Research into novel chemical compounds like this compound is governed by a strict set of ethical principles designed to ensure the safety of researchers, the integrity of the science, and the welfare of human and animal subjects. lindushealth.comupenn.edu These principles are fundamental to the entire research and development process, from initial synthesis to potential clinical trials. ctfassets.net

Key ethical considerations include:

Informed Consent: In any study involving human participants, it is imperative that individuals are fully informed about the study's purpose, potential risks, and benefits before voluntarily agreeing to participate. ctfassets.netmeetlifesciences.com This principle ensures respect for personal autonomy.

Risk-Benefit Analysis: Researchers and institutional review boards (IRBs) must conduct a thorough assessment to ensure that the potential benefits of the research outweigh the foreseeable risks to participants. meetlifesciences.comnih.gov For novel compounds with unknown biological effects, this analysis is particularly critical.

Scientific Integrity: Researchers have an ethical obligation to design and conduct experiments with rigor, avoiding bias and ensuring that data is collected and reported honestly and transparently. upenn.edu Fabrication, falsification, or plagiarism of data undermines the scientific process and public trust. upenn.edu

Participant Confidentiality: The privacy of individuals involved in research must be protected by ensuring that personal data is kept confidential and anonymized wherever possible. lindushealth.com

Equitable Subject Selection: The selection of research participants must be fair and based on scientific objectives, not on convenience or the vulnerability of certain populations. ctfassets.net

The development of any new compound carries the responsibility of considering its potential societal impact, including safety and environmental concerns. Adherence to these ethical guidelines is not merely a regulatory requirement but a cornerstone of responsible scientific innovation. lindushealth.comnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.